molecular formula C13H10FNO3 B13727857 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid

Cat. No.: B13727857
M. Wt: 247.22 g/mol
InChI Key: PLXCQFCGZLPFLU-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-fluoro-2-methoxypyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 5-fluoro-2-methoxypyridine, can be synthesized through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the pyridine ring.

    Boronic Acid Formation: The 5-fluoro-2-methoxypyridine is then converted into its boronic acid derivative using a boronation reaction.

    Suzuki Coupling Reaction: The boronic acid derivative is coupled with a halogenated benzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxypyridin-4-yl)-benzoic acid
  • 3-(5-Bromo-2-methoxypyridin-4-yl)-benzoic acid
  • 3-(5-Iodo-2-methoxypyridin-4-yl)-benzoic acid

Uniqueness

3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to specific biological targets.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

3-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-3-2-4-9(5-8)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

PLXCQFCGZLPFLU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F

Origin of Product

United States

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